molecular formula C29H22N4O3 B2863555 2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one CAS No. 1019095-03-4

2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one

Cat. No.: B2863555
CAS No.: 1019095-03-4
M. Wt: 474.52
InChI Key: YCWLMGXGXAUDHM-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-4-one, which is a type of organic compound known as a coumarin. Coumarins are often used in the development of drugs due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound likely includes a chromen-4-one core, with pyrazole rings attached at the 3 and 7 positions. The pyrazole rings are further substituted with phenyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole derivatives, for example, can undergo various reactions including oxidation, reduction, and substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to "2-Methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one" have been synthesized and evaluated for their antimicrobial properties. For instance, novel derivatives of 4-hydroxy-chromen-2-one have shown significant antibacterial effects against various bacterial strains, indicating potential applications in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Antioxidant and Anti-inflammatory Properties

Highly oxygenated derivatives of 2H-chromen, isolated from natural sources such as red seaweed, have demonstrated potent antioxidative and anti-inflammatory activities. These compounds inhibit pro-inflammatory enzymes, offering a promising approach for designing anti-inflammatory drugs with minimal side effects (Makkar & Chakraborty, 2018).

Chemical Sensing Applications

Chromen-4-one derivatives have been explored for their potential as chemical sensors, particularly in the detection of metal ions in aqueous solutions. The synthesis and characterization of specific coumarin derivatives have demonstrated their utility as sensors for fluorogenic recognition of metal ions, showcasing their applicability in environmental monitoring and analytical chemistry (Joshi et al., 2016).

Synthesis of Pharmaceutical Compounds

The structural framework of chromen-4-one is pivotal in the synthesis of various pharmaceutical compounds, including anticoagulants and antileukemic drugs. For example, novel catalytic systems based on polystyrene-supported catalysts have been developed for the efficient synthesis of Warfarin analogues, highlighting the role of chromen-4-one derivatives in medicinal chemistry (Alonzi et al., 2014).

Novel Organic Syntheses

Research into chromen-4-one derivatives has led to the development of novel organic synthesis pathways, providing new methods for creating complex molecular structures with potential applications in drug development and materials science. Studies have detailed the synthesis of new chromen-4-one-based compounds with unique structural features, contributing to the diversity of organic synthesis strategies (Velikorodov et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some chromen-4-one derivatives are known to have antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further studying the biological activities of this compound, optimizing its synthesis process, and investigating its potential uses in pharmaceutical applications .

Properties

IUPAC Name

2-methyl-3-(1-phenylpyrazol-4-yl)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N4O3/c1-20-28(22-16-31-33(18-22)24-10-6-3-7-11-24)29(34)26-13-12-25(14-27(26)36-20)35-19-21-15-30-32(17-21)23-8-4-2-5-9-23/h2-18H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWLMGXGXAUDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)C5=CN(N=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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